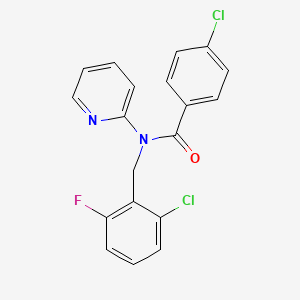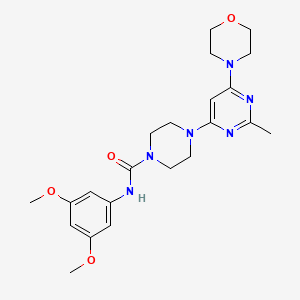
N-(3-chloro-4-methylphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine and thiophene-2-carboxylic acid.
Amide Bond Formation: The amine group of 3-chloro-4-methylphenylamine reacts with the carboxylic acid group of thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Thioether Formation: The resulting intermediate is then reacted with thiophen-2-ylmethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide depends on its specific application:
Pharmacological: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Material Science: It may influence the electronic properties of materials by acting as a dopant or a structural component.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
- N-(4-Methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H14ClNOS2 |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNOS2/c1-12-6-7-13(10-15(12)18)19(11-14-4-2-8-21-14)17(20)16-5-3-9-22-16/h2-10H,11H2,1H3 |
InChI Key |
PQMGRTCUAWWKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11322649.png)
![2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322650.png)

![2-ethyl-4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322653.png)
![2-[(3-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11322659.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11322670.png)
![6-[4-(4-bromobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11322674.png)
![Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11322677.png)

![(2E)-3-(4-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B11322686.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11322714.png)
![2-(4-ethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11322721.png)
![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11322724.png)
